

# A Technical Guide to High-Purity 1-Iodoheptane for Research and Development

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## Compound of Interest

Compound Name: 1-Iodoheptane

Cat. No.: B1294452

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Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-purity **1-Iodoheptane** (CAS No. 4282-40-0), focusing on its commercial availability, quality specifications, and applications in laboratory and pharmaceutical contexts. **1-Iodoheptane**, also known as heptyl iodide, is a valuable alkylating agent and building block in organic synthesis.<sup>[1]</sup> Its utility in forming C-C and C-O bonds makes it a critical reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup>

## Commercial Availability and Supplier Specifications

High-purity **1-Iodoheptane** is available from several reputable chemical suppliers. The most common purity level offered is  $\geq 98\%$ , with quality and stability being critical factors for reproducible experimental outcomes. Many suppliers offer this reagent stabilized with copper to prevent degradation, as alkyl iodides can be sensitive to light.<sup>[2][3]</sup>

The following table summarizes the specifications for **1-Iodoheptane** from various commercial sources. Researchers should always consult the specific lot's Certificate of Analysis (CoA) for precise data.<sup>[4]</sup>

Parameter	Typical Specification	Key Suppliers
Chemical Name	1-Iodoheptane	Sigma-Aldrich, TCI, Santa Cruz Biotechnology, Fisher Scientific, Otto Chemie
CAS Number	4282-40-0	All Suppliers
Molecular Formula	C <sub>7</sub> H <sub>15</sub> I	All Suppliers
Molecular Weight	~226.10 g/mol	All Suppliers
Purity (Assay)	≥98.0% (by GC)	Most Suppliers (e.g., Sigma-Aldrich, TCI, SCBT)
Appearance	Colorless to light yellow or brown liquid	Most Suppliers
Density	~1.379 g/mL at 25 °C	Sigma-Aldrich, Otto Chemie
Boiling Point	~204 °C	Sigma-Aldrich
Melting Point	~ -48 °C	Sigma-Aldrich, Otto Chemie
Refractive Index	n <sub>20/D</sub> ~1.490	Sigma-Aldrich
Stabilizer	Often stabilized with copper chip	TCI, CymitQuimica
Grade	Research, Synthesis, Reagent Grade	Most Suppliers

## Quality Control and Interpretation of Analytical Data

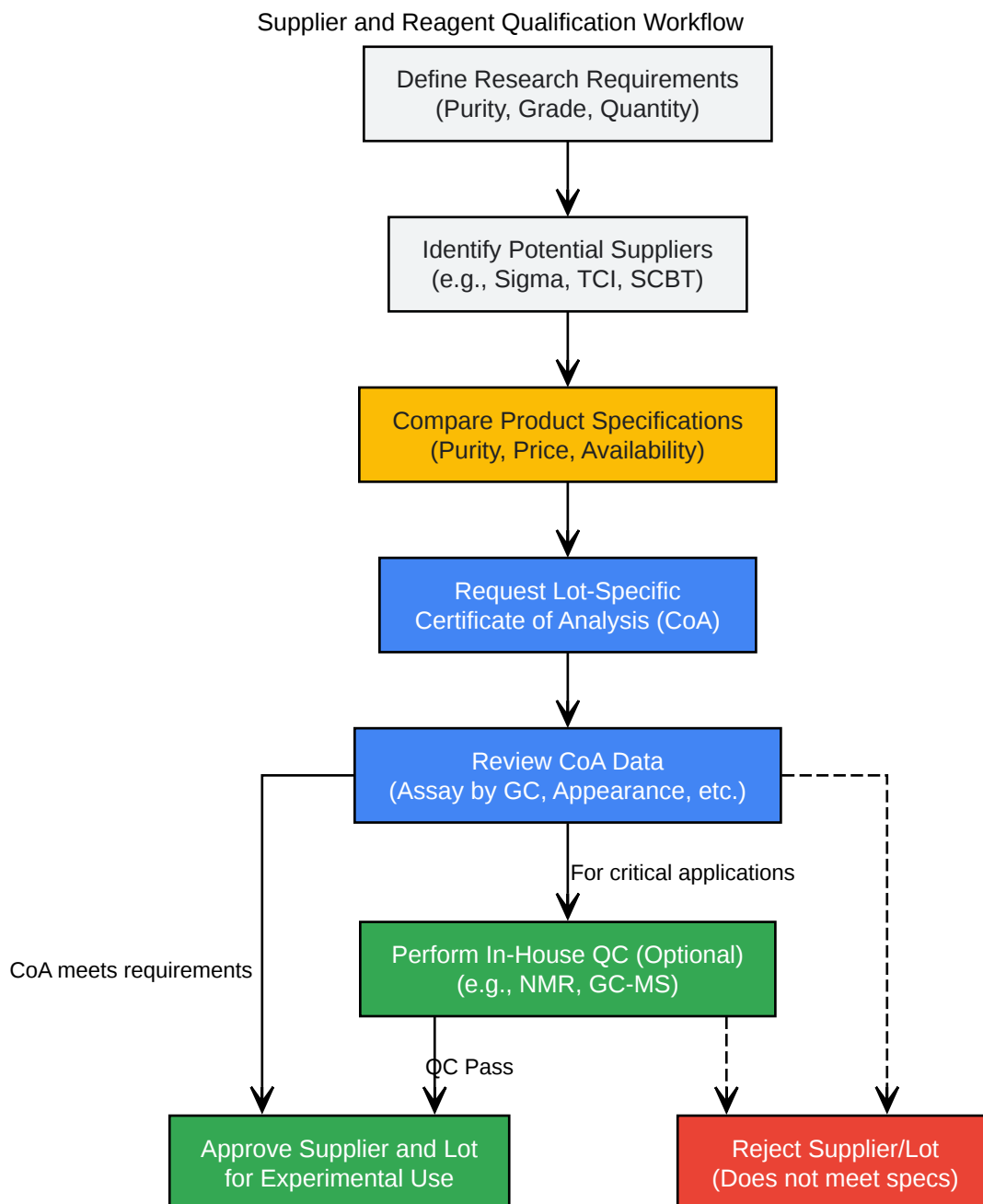
Ensuring the purity and identity of **1-Iodoheptane** is crucial for its successful application. The primary method for quality control cited by suppliers is Gas Chromatography (GC).[5] For more sensitive applications, such as API synthesis where potential genotoxic impurities (PGIs) are a concern, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing alkyl halides.[1][5][6]

Interpreting a Certificate of Analysis (CoA): A CoA is a critical document that certifies the quality of a specific batch of the chemical.[7] When reviewing a CoA for **1-Iodoheptane**, researchers

should focus on:

- **Assay/Purity:** This value, typically determined by GC area normalization, confirms the percentage of **1-Iodoheptane**. A purity of  $\geq 98\%$  is standard for most research applications.
- **Identity Confirmation:** Methods like NMR or IR spectroscopy, though not always listed on a standard CoA, confirm the chemical structure.
- **Water Content:** Significant water content can interfere with moisture-sensitive reactions.
- **Date of Analysis and Expiry:** Ensures the reagent is within its recommended shelf life.

The diagram below illustrates a typical workflow for qualifying a commercial supplier and their product for use in a research setting.



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A workflow for qualifying a chemical supplier.

## Experimental Protocols: Representative Application

**1-Iodoheptane** is an excellent substrate for  $S_N2$  reactions due to the good leaving group ability of iodide and the unhindered nature of the primary carbon.[2][8] A classic application is the

Williamson ether synthesis, used to prepare unsymmetrical ethers.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Representative Protocol: Synthesis of Heptyl Phenyl Ether

This protocol describes the O-alkylation of phenol with **1-iodoheptane**.

Reaction Scheme: Phenol + **1-iodoheptane** --(Base, Solvent)--> Heptyl Phenyl Ether

#### Materials:

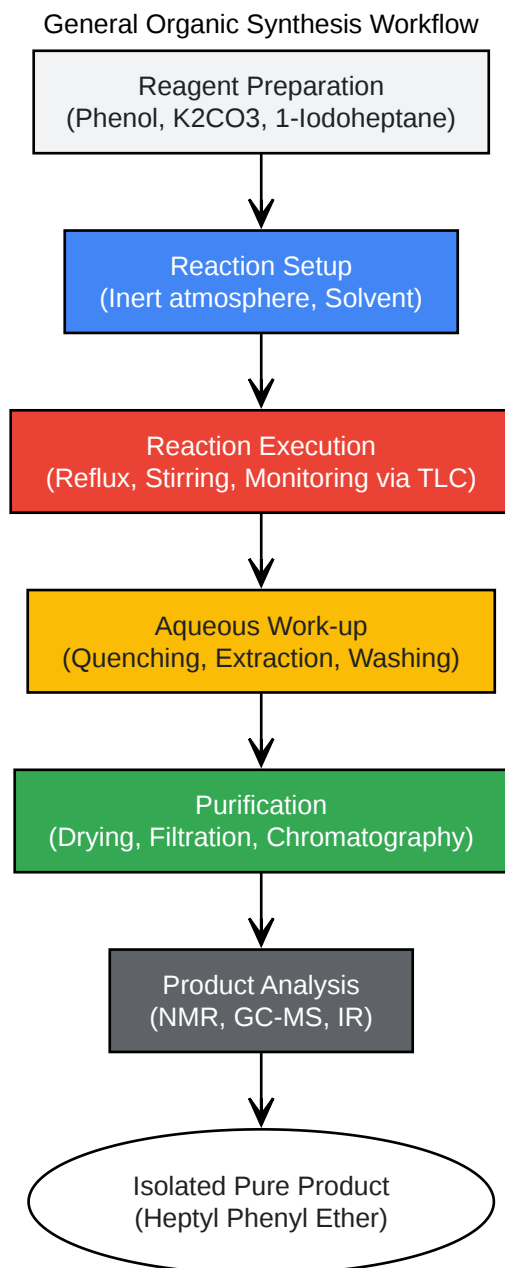
- Phenol (1.0 eq.)
- **1-iodoheptane** (1.1 eq.)
- Potassium Carbonate ( $K_2CO_3$ ), finely powdered (2.0 eq.)
- Acetone or DMF (anhydrous)
- Diethyl ether
- 5% Sodium Hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

#### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq.) and anhydrous acetone.
- Add Base: Add finely powdered potassium carbonate (2.0 eq.) to the stirring solution.
- Add Alkylating Agent: Add **1-iodoheptane** (1.1 eq.) to the suspension dropwise at room temperature.

- Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 6-12 hours.[\[9\]](#)  
Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Filter the solid  $K_2CO_3$  and salts and wash the filter cake with a small amount of acetone. c. Remove the solvent from the filtrate under reduced pressure (rotary evaporation). d. Dissolve the residue in diethyl ether and transfer to a separatory funnel. e. Wash the organic layer with 5% NaOH solution (2x) to remove unreacted phenol, then with water (1x), and finally with brine (1x).[\[10\]](#)
- Drying and Purification: a. Dry the separated organic layer over anhydrous  $MgSO_4$ . b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude heptyl phenyl ether by column chromatography on silica gel if necessary.

The following diagram outlines the key stages in a typical organic synthesis experiment, from reagent preparation to final product analysis.



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Key stages in a typical synthesis experiment.

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